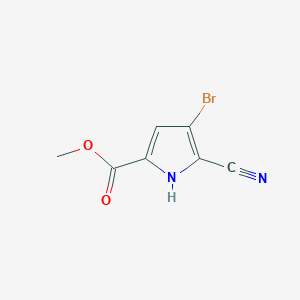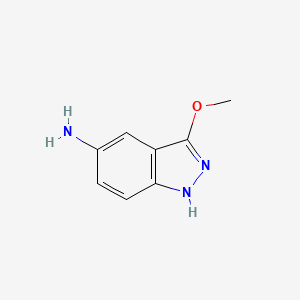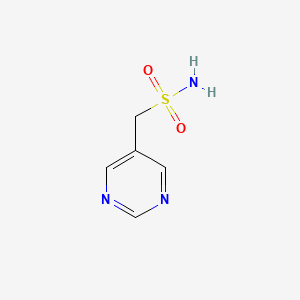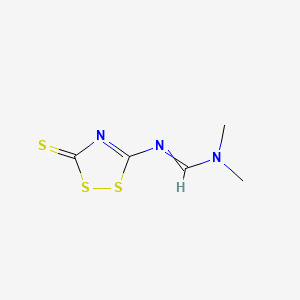![molecular formula C15H26BN3O2 B1404706 二甲基(2-{[5-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基]氨基}乙基)胺 CAS No. 1353716-15-0](/img/structure/B1404706.png)
二甲基(2-{[5-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基]氨基}乙基)胺
描述
Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine is a useful research compound. Its molecular formula is C15H26BN3O2 and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物用于有机合成,特别是在形成碳-硼键方面。 硼部分可用于铃木-宫浦交叉偶联反应,这是构建双芳基化合物至关重要的反应,这些化合物通常存在于药物和有机材料中 .
药物化学
在药物化学中,该化合物作为合成候选药物的构建块。 其将硼引入分子中的能力对于开发含硼药物至关重要,这些药物由于其独特的药理特性,在治疗各种疾病方面显示出前景 .
材料科学
该化合物的硼酸酯基团在材料科学中很有价值,用于开发有机发光二极管(OLED)和其他电子材料。 已知硼化合物会改变电子特性,从而提高这些器件的效率和耐用性 .
催化
在催化中,该化合物可以作为过渡金属的配体,形成催化重要反应的络合物。 这些催化剂用于不对称合成,这对在制药行业中生产对映体纯净物质至关重要 .
化学生物学
化学生物学家使用该化合物来研究蛋白质相互作用。 通过将硼掺入生物分子中,研究人员可以探测蛋白质的结构和功能,从而更好地了解生物过程和疾病机制 .
环境化学
最后,在环境化学中,该化合物可用于检测和量化环境样品中的痕量元素。 基于硼的试剂通常用于色谱法和质谱法,以提高对小型有机分子的检测能力 .
作用机制
Target of Action
It is known that organoboron compounds, such as this one, have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where they are typically used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of biochemical processes due to their high reactivity and diverse applications in organic synthesis .
Pharmacokinetics
The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structure and the biological system in which they are used .
Result of Action
Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .
Action Environment
It is known that organoboron compounds are highly stable and have low toxicity, which makes them suitable for use in a variety of environments .
属性
IUPAC Name |
N',N'-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKBXPWSFZAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)




![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)

